molecular formula C11H20N2O4S B1403463 7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide CAS No. 1419101-41-9

7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide

Cat. No. B1403463
M. Wt: 276.35 g/mol
InChI Key: YCEYYSJVWLIMBL-UHFFFAOYSA-N
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Description

“7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide” is a chemical compound with the molecular formula C11H20N2O4S . It has a molecular weight of 276.35 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide” would depend on its molecular structure. As mentioned earlier, it has a molecular weight of 276.35 g/mol . Detailed analysis of its physical and chemical properties would require experimental data.

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structure of similar compounds, such as 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide, has been determined using single crystal X-ray diffraction, revealing a chair-chair conformation with diequatorial arrangement of methyl groups (Vlasova et al., 2013).
  • In the synthesis of related compounds, the reaction of taurolidine with methylene glycol produced 7-oxa-2[A]6-thia-1,5-diazabicyclo-[3.3.1]nonane-2,2-dione, highlighting the versatility in forming various derivatives (Kennedy et al., 1999).

Biological Evaluation and Docking Studies

  • A library of 3-thia-7,9-diazabicyclo[3.3.1]nonanes was synthesized for opioid receptor affinity and selectivity evaluation, with some derivatives showing high μ receptor affinity (Murineddu et al., 2020).

Conformational Studies

  • Studies on 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carbonitrile and its derivatives revealed a preferred flattened chair-chair conformation, providing insights into the structural stability of such compounds (Fernández et al., 1992).

Potential Applications in Seed Protection and Growth Stimulation

  • Novel complexes of 3,7-diazabicyclo[3.3.1]nonanes with β-cyclodextrin showed promising results as coatings to protect and stimulate the growth of wheat seeds, indicating potential agricultural applications (Kaldybayeva et al., 2022).

Safety And Hazards

The safety and hazards associated with “7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide” would depend on its physical and chemical properties. A Safety Data Sheet (SDS) would provide comprehensive information on its potential hazards, handling precautions, and first aid measures .

Future Directions

The future directions for research on “7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide” could include detailed studies on its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceutical testing could be explored .

properties

IUPAC Name

tert-butyl 3,3-dioxo-3λ6-thia-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-4-8-6-18(15,16)7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEYYSJVWLIMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CS(=O)(=O)CC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801120233
Record name 3-Thia-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 3,3-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide

CAS RN

1419101-41-9
Record name 3-Thia-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 3,3-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thia-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 3,3-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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